molecular formula C14H19BO4 B6148798 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane CAS No. 631912-08-8

4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane

Cat. No.: B6148798
CAS No.: 631912-08-8
M. Wt: 262.1
InChI Key:
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Description

4,4,5,5-Tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane: is a boronic acid derivative known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a boronic acid core and a substituted indan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane typically involves multiple steps, starting with the preparation of the indan derivative. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that maintain precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form borates.

  • Reduction: : Reduction reactions can be used to modify the indan ring.

  • Substitution: : Substitution reactions at the boronic acid site are common, often involving the exchange of the boronic acid group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include borates, reduced indan derivatives, and substituted boronic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Biology

In biological research, it serves as a tool for studying enzyme mechanisms and as a potential inhibitor for certain enzymes.

Medicine

Industry

In the industrial sector, it is utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids in enzyme active sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane:

Properties

CAS No.

631912-08-8

Molecular Formula

C14H19BO4

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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